molecular formula C24H17ClN2O3S2 B12137423 5-(3-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

5-(3-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Cat. No.: B12137423
M. Wt: 481.0 g/mol
InChI Key: VTHVBDQQIGTYOL-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a pyrrolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The starting materials often include 3-chlorophenyl derivatives, ethylbenzothiazole, and thiophene carboxylic acid. Key steps in the synthesis may involve:

    Formation of the Pyrrolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thienylcarbonyl Group: This step may involve acylation reactions using thiophene carboxylic acid derivatives.

    Attachment of the Chlorophenyl and Benzothiazole Groups: These steps may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, such as binding assays or molecular docking.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-1-(6-methylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
  • 5-(3-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-furylcarbonyl)-3-pyrrolin-2-one

Uniqueness

The uniqueness of 5-(3-Chlorophenyl)-1-(6-ethylbenzothiazol-2-yl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one lies in its specific combination of functional groups and aromatic systems. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H17ClN2O3S2

Molecular Weight

481.0 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H17ClN2O3S2/c1-2-13-8-9-16-18(11-13)32-24(26-16)27-20(14-5-3-6-15(25)12-14)19(22(29)23(27)30)21(28)17-7-4-10-31-17/h3-12,20,29H,2H2,1H3

InChI Key

VTHVBDQQIGTYOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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